molecular formula C4H10Cl3N B12391564 Bis(2-Chloroethyl)amine hydrochloride-d8

Bis(2-Chloroethyl)amine hydrochloride-d8

Cat. No.: B12391564
M. Wt: 186.53 g/mol
InChI Key: YMDZDFSUDFLGMX-PHHTYKMFSA-N
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Description

Bis(2-Chloroethyl)amine hydrochloride-d8 is a deuterated analog of Bis(2-Chloroethyl)amine hydrochloride. This compound is labeled with deuterium, a stable isotope of hydrogen, which makes it useful in various scientific research applications. The deuterium labeling can affect the pharmacokinetic and metabolic profiles of the compound, making it a valuable tool in drug development and other research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(2-Chloroethyl)amine hydrochloride-d8 can be synthesized by reacting deuterated diethanolamine with thionyl chloride in chloroform. The reaction is carried out at temperatures below 0°C, with the mixture being stirred at -4 to -6°C. After the addition is complete, the mixture is stirred at room temperature for an hour and then heated to 60-65°C to precipitate the product .

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The final product is typically purified through recrystallization or other suitable methods to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

Bis(2-Chloroethyl)amine hydrochloride-d8 undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloroethyl groups.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like water or alcohols.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a substituted amine derivative .

Mechanism of Action

The mechanism of action of Bis(2-Chloroethyl)amine hydrochloride-d8 involves its interaction with biological molecules. The deuterium labeling can influence the compound’s metabolic stability and distribution within the body. The molecular targets and pathways involved include interactions with enzymes and receptors that are part of the metabolic and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of Bis(2-Chloroethyl)amine hydrochloride-d8 lies in its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms can alter the compound’s metabolic profile, making it a valuable tool for studying drug metabolism and other biochemical processes .

Properties

Molecular Formula

C4H10Cl3N

Molecular Weight

186.53 g/mol

IUPAC Name

2-chloro-N-(2-chloro-1,1,2,2-tetradeuterioethyl)-1,1,2,2-tetradeuterioethanamine;hydrochloride

InChI

InChI=1S/C4H9Cl2N.ClH/c5-1-3-7-4-2-6;/h7H,1-4H2;1H/i1D2,2D2,3D2,4D2;

InChI Key

YMDZDFSUDFLGMX-PHHTYKMFSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])Cl)NC([2H])([2H])C([2H])([2H])Cl.Cl

Canonical SMILES

C(CCl)NCCCl.Cl

Origin of Product

United States

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